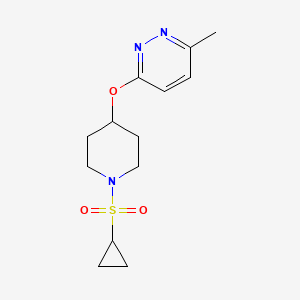
3-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry, which are commonly used to determine the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of polar functional groups would likely make it more soluble in polar solvents .科学的研究の応用
Metabolic Pathways and Enzyme Interactions
Research has delved into understanding the metabolic pathways of related compounds, elucidating the roles of specific cytochrome P450 enzymes in their oxidative metabolism. For instance, the metabolism of novel antidepressants involving similar molecular structures has been studied, identifying key enzymes responsible for their metabolic transformation (Hvenegaard et al., 2012).
Antimicrobial and Antifungal Activities
Compounds with structural similarities have been evaluated for their antimicrobial and antifungal properties. Studies have synthesized and analyzed various derivatives, showing significant activity against a range of bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Cancer Research and Enzyme Inhibition
In cancer research, derivatives of related molecular frameworks have shown promise as enzyme inhibitors. For example, specific conjugates have exhibited potent anti-proliferative activities against human breast cancer cell lines, underlining their potential utility in cancer treatment (Parveen et al., 2017).
Development of Novel Therapeutics
Research into the synthesis of novel therapeutic agents, including CGRP receptor inhibitors, highlights the importance of structural derivatives in the development of new medications. Convergent, stereoselective synthesis methods have been employed to produce potent compounds, demonstrating the versatility of related chemical structures in pharmaceutical development (Cann et al., 2012).
Molecular Docking and SAR Analysis
Molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets. These studies help in the design of molecules with enhanced biological activity, contributing to the optimization of therapeutic agents (Mekky & Sanad, 2020).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
特性
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-2-5-13(15-14-10)19-11-6-8-16(9-7-11)20(17,18)12-3-4-12/h2,5,11-12H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODEYKBLIQKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


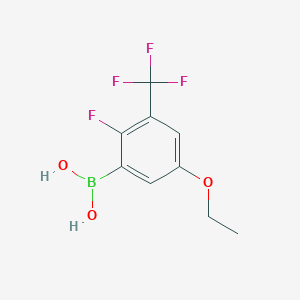
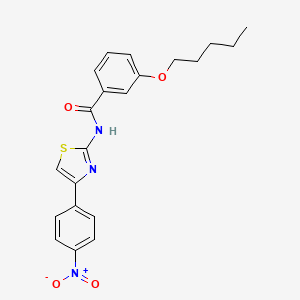

![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)
![3-(Triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2889437.png)
![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2889438.png)
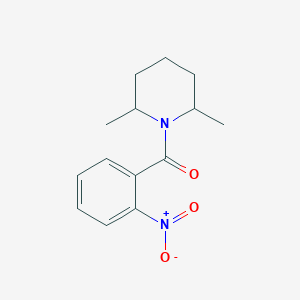
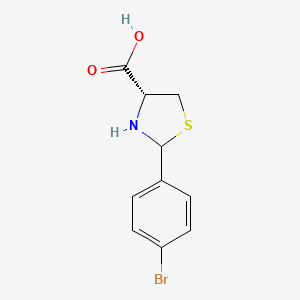
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}acetamide](/img/structure/B2889446.png)

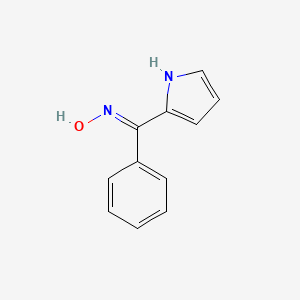
![2-[(2-Phenylethyl)amino]nicotinonitrile](/img/structure/B2889450.png)
![4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride](/img/structure/B2889451.png)